molecular formula C10H6N4O4 B097881 4,4'-Dinitro-2,2'-bipyridine CAS No. 18511-72-3

4,4'-Dinitro-2,2'-bipyridine

Cat. No. B097881
CAS RN: 18511-72-3
M. Wt: 246.18 g/mol
InChI Key: ULRVNIRBWWMQJT-UHFFFAOYSA-N
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Description

4,4'-Dinitro-2,2'-bipyridine is a derivative of bipyridine, a class of compounds that have garnered interest due to their multifunctional nature and their applications in various fields of research and technology. These derivatives, including the dinitro variant, are known for their redox activity and electrochromic properties, which make them suitable for use in materials and compounds that exhibit chromism—changes in color in response to different stimuli .

Synthesis Analysis

The synthesis of polyhalogenated 4,4'-bipyridines, which are closely related to 4,4'-dinitro-2,2'-bipyridine, can be achieved through a dimerization procedure starting from dihalopyridines. This process involves ortholithiation followed by dimerization, yielding various halogenated bipyridines. The synthesis of 4,4'-dinitro-6,6'-dimethyl-2,2'-bipyridine N,N'-dioxide, another closely related compound, involves a multi-step process starting from 2-amino-6-methylpyridine, which undergoes diazotization, bromination, Ullmann coupling, oxidation, and nitration .

Molecular Structure Analysis

The molecular structure of 4,4'-dimethyl-3,3'-dinitro-2,2'-hydrazobipyridine, a compound structurally similar to 4,4'-dinitro-2,2'-bipyridine, has been determined by X-ray diffraction and DFT analysis. This compound exhibits intramolecular hydrogen bonding and intermolecular interactions such as CH···O contacts and aromatic π-π stacking, which are likely to be relevant in the dinitro bipyridine derivatives as well .

Chemical Reactions Analysis

The reactivity of 4,4'-bipyridine derivatives is influenced by their substituents and the nature of the reactions they undergo. For instance, the solvent-dependent coordination polymers formed with cobalt complexes demonstrate how the solvent can influence the self-assembly and the recognition patterns of these complexes. The interaction between Co(II) and 4,4'-bipyridine is consistent across different complexes, with linear Co-N dative bonds being a key feature .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-bipyridine derivatives are closely tied to their molecular structure. For example, the dinitrosyl iron complexes with bipyridine ligands exhibit characteristic NO stretching frequencies in their IR spectra and show quasi-reversible one-electron reductions in electrochemical studies. These properties are indicative of the donor properties of the ligands and the potential redox behavior of the 4,4'-dinitro-2,2'-bipyridine . Additionally, the synthesis of 4,4'-disubstituted[2,2']-bipyridines with π-conjugated substituents reveals that the optical properties of these compounds can be significantly influenced by the nature of the endgroups and π-linkers, which would also apply to the dinitro derivatives .

Scientific Research Applications

Synthesis and Characterization

4,4'-Dinitro-2,2'-bipyridine is used in the synthesis of various derivatives and complexes. For instance, it is a precursor in the preparation of 4,4'-Dibromo-6,6'-bis(N,N-bis(ethoxycarbonylmethyl)aminomethyl)-2,2'-bipyridine, an intermediate for bi-functional chelates in fluoroimmunoassays (李云辉 et al., 2010). This application highlights its role in the development of specialized chemical reagents and intermediates for more complex chemical syntheses.

Chemical Analysis and Properties

4,4'-Dinitro-2,2'-bipyridine's derivatives are analyzed to understand their structural and chemical properties. The preparation of 4,4'-dinitro-6,6'-dimethyl-2,2'-bipyridine N,N'-dioxide, used in bifunctional chelates for fluorescence immunoassay, involves various chemical processes, and its structure is determined through techniques like DSC, IR, 1H NMR, etc. (Fu Qiang, 2007). This reflects its utility in developing materials for analytical and diagnostic applications.

Applications in Materials Science

4,4'-Dinitro-2,2'-bipyridine derivatives find applications in materials science, particularly in the development of responsive compounds and materials. For example, mono- and di-quaternized derivatives are used for creating multifunctional chromic materials, which change color in response to environmental changes (Raffaello Papadakis, 2019). This highlights the compound's potential in smart materials and sensors.

Biochemical and Biophysical Research

In biochemical and biophysical research, 4,4'-Dinitro-2,2'-bipyridine derivatives are used in the development of sensors and probes. For instance, cyclometalated iridium(III) polypyridine complexes containing a dinitrophenyl ether moiety have been synthesized for use as intracellular sensors for biothiols (Karson Ka-Shun Tso et al., 2017). This showcases its role in creating tools for biological and medical research.

properties

IUPAC Name

4-nitro-2-(4-nitropyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4/c15-13(16)7-1-3-11-9(5-7)10-6-8(14(17)18)2-4-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRVNIRBWWMQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])C2=NC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467932
Record name 4,4'-DINITRO-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dinitro-2,2'-bipyridine

CAS RN

18511-72-3
Record name 4,4′-Dinitro-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18511-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-DINITRO-2,2'-BIPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Dinitro-2,2'-bipyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
P Kavanagh, D Leech - Tetrahedron letters, 2004 - Elsevier
A superior synthetic route to 4,4′-diamino-2,2′-bipyridine has been developed. This procedure compares favorably with existing methods, producing 4 times the yield previously …
Number of citations: 55 www.sciencedirect.com
M Pilkington, S Capelli, J Hauser… - … Section C: Crystal …, 1997 - scripts.iucr.org
(IUCr) 4,4'-Dinitro-2,2'-bipyridine Acta Crystallographica Section C Crystal Structure Communications 0108-2701 organic compounds Volume 53 Part 11 Pages 1719-1721 …
Number of citations: 7 scripts.iucr.org
PG Aubel, SS Khokhar, WL Driessen, G Challa… - Journal of Molecular …, 2001 - Elsevier
The ligands bipyridine (bpy), 4,4′-dimethoxy-2,2′-bipyridyl (dMeObpy), 4,4′-dimethyl-2,2′-bipyridyl (dMebpy), 4,4′-dichloro-2,2′-bipyridyl (dClbpy) and 4,4′-dinitro-2,2′-…
Number of citations: 20 www.sciencedirect.com
M Sprecher, R Breslow, O Uziel… - Organic preparations and …, 1994 - Taylor & Francis
Thc propensity of 2, 2'-bipyridinc and its derivatives to chelate sundry metal ions has resultcd in their now firmly established importance in almost all branches of chemistry both as …
Number of citations: 28 www.tandfonline.com
CL Donnici, DH Máximo Filho, LLC Moreira… - Journal of the Brazilian …, 1998 - SciELO Brasil
The preparation of key precursors for many 2,2’-bipyridine derivatives such as 4,4’-dicarboxy- 2,2’-bipyridine (I), 6,6’-dicarboxy-2,2’-bipyridine- acid (II), 4,4’-dinitro-2,2’-bipyridine-N,N-…
Number of citations: 55 www.scielo.br
EJL McInnes, AJ Welch, LJ Yellowlees - Chemical Communications, 1996 - pubs.rsc.org
The complex [Pt{4,4′-(NO2)2-bipy}Cl2] undergoes four consecutive one-electron reductions, with a very small E1–E2 separation of 180 mV and both the mono- and di-reduction …
Number of citations: 17 pubs.rsc.org
A Basu, MA Weiner, TC Strekas, HD Gafney - Inorganic Chemistry, 1982 - ACS Publications
The mono-and disubstitutednitro and triethylphosphonium derivatives of 2, 2'-bipyridine have been synthesized to probe by flash photolysis techniques possible chemical or radical …
Number of citations: 35 pubs.acs.org
AC Benniston, A Harriman, FM Romero… - Dalton Transactions, 2004 - pubs.rsc.org
The photophysical properties of closely-coupled, binuclear complexes formed by connecting two ruthenium(II) tris(2,2′-bipyridine) complexes via an alkynylene group differ …
Number of citations: 7 pubs.rsc.org
MO Santiago, CL Donicci Filho, IS Moreira, RM Carlos… - Polyhedron, 2003 - Elsevier
A series of [RuCl 2 (dppb)(4,4 ′ -X 2 -2,2 ′ -bipy)] complexes was synthesized from [RuCl 2 (dppb)(PPh 3 )] and 4,4 ′ -X 2 -2,2 ′ -bipy [dppb=1,4-bis(diphenylphosphino)butane and …
Number of citations: 31 www.sciencedirect.com
MA Weiner, A Basu - Inorganic Chemistry, 1980 - ACS Publications
Substituted pyridines and 2, 2'-bipyridines with N02 and (C2H5) 3P+ groups para to the ring nitrogens have been prepared and were used as ligands in complexes with Fe (II), Ru (II), …
Number of citations: 39 pubs.acs.org

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